

# A Technical Guide to 4-Acetylphenylboronic Acid: Melting Point and Stability

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## Compound of Interest

Compound Name: 4-Acetylphenylboronic acid

Cat. No.: B125202

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **4-acetylphenylboronic acid**, with a specific focus on its melting point and stability. The information is curated for professionals in research and development who utilize boronic acids as versatile building blocks in organic synthesis. This document summarizes key data, outlines experimental protocols for property determination, and illustrates logical workflows relevant to the handling and application of this compound.

## Physicochemical Properties

**4-Acetylphenylboronic acid** is a synthetic organic compound widely used as a reagent in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.<sup>[1]</sup> Its utility stems from the dual functionality of the ketone and the boronic acid moiety.

The physical and chemical properties of **4-acetylphenylboronic acid** are summarized below for quick reference.

Table 1: Physical and Chemical Properties of **4-Acetylphenylboronic Acid**

Property	Value	Source(s)
CAS Number	149104-90-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>3</sub>	[3]
Molecular Weight	163.97 g/mol	[2][4]
Appearance	White to light yellow or off-white solid/crystal powder	[3][5]
Melting Point	240-244 °C (lit.)	[1][2][5]
215-225 °C (decomposition)	[2]	
Boiling Point	354.2 ± 44.0 °C at 760 mmHg (Predicted)	[6]
Density	1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)	[6]
Water Solubility	25 g/L	[5]
Flash Point	168.0 ± 28.4 °C	[5]

Boronic acids as a class are known for their potential instability under certain conditions.[7] They are susceptible to degradation pathways such as protodeboronation, oxidation, and the formation of anhydrides (boroxines), particularly in the presence of heat, base, or certain catalysts.[8][9] The stability of **4-acetylphenylboronic acid** is critical for its storage and successful application in synthesis.

Table 2: Stability and Storage Information for **4-Acetylphenylboronic Acid**

Parameter	Information	Source(s)
General Stability	Stable under recommended storage conditions.	[10]
Storage Conditions	Keep container tightly closed in a dry, well-ventilated place. Keep cold; some sources recommend room temperature with proper sealing.	[5][6][11]
Sensitivities	Moisture sensitive.[10] Prone to forming anhydrides through loss of water.[8]	
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[10][11]
Hazardous Decomposition	Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO <sub>2</sub> ), and oxides of boron.	[10]

## Experimental Protocols

Detailed experimental procedures for the characterization and use of **4-acetylphenylboronic acid** are essential for reproducible results. The following sections describe standard methodologies for determining its melting point and assessing its chemical stability.

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely accepted technique for this measurement.

Objective: To determine the melting point range of a solid sample of **4-acetylphenylboronic acid**.

Materials and Equipment:

- **4-Acetylphenylboronic acid** sample

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **4-acetylphenylboronic acid** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating and Observation:
  - Set a rapid heating rate to quickly approach the expected melting range (215-244 °C).
  - Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
  - Carefully observe the sample through the magnifying lens.
- Data Recording:
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

- Note any signs of decomposition, such as darkening or gas evolution, during the process.

[2]



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**Caption:** Workflow for Melting Point Determination by Capillary Method.

Assessing the stability of **4-acetylphenylboronic acid** involves subjecting the compound to various stress conditions and analyzing for degradation over time. This protocol provides a general framework for such a study.

Objective: To evaluate the stability of **4-acetylphenylboronic acid** under conditions of elevated temperature, humidity, and light exposure.

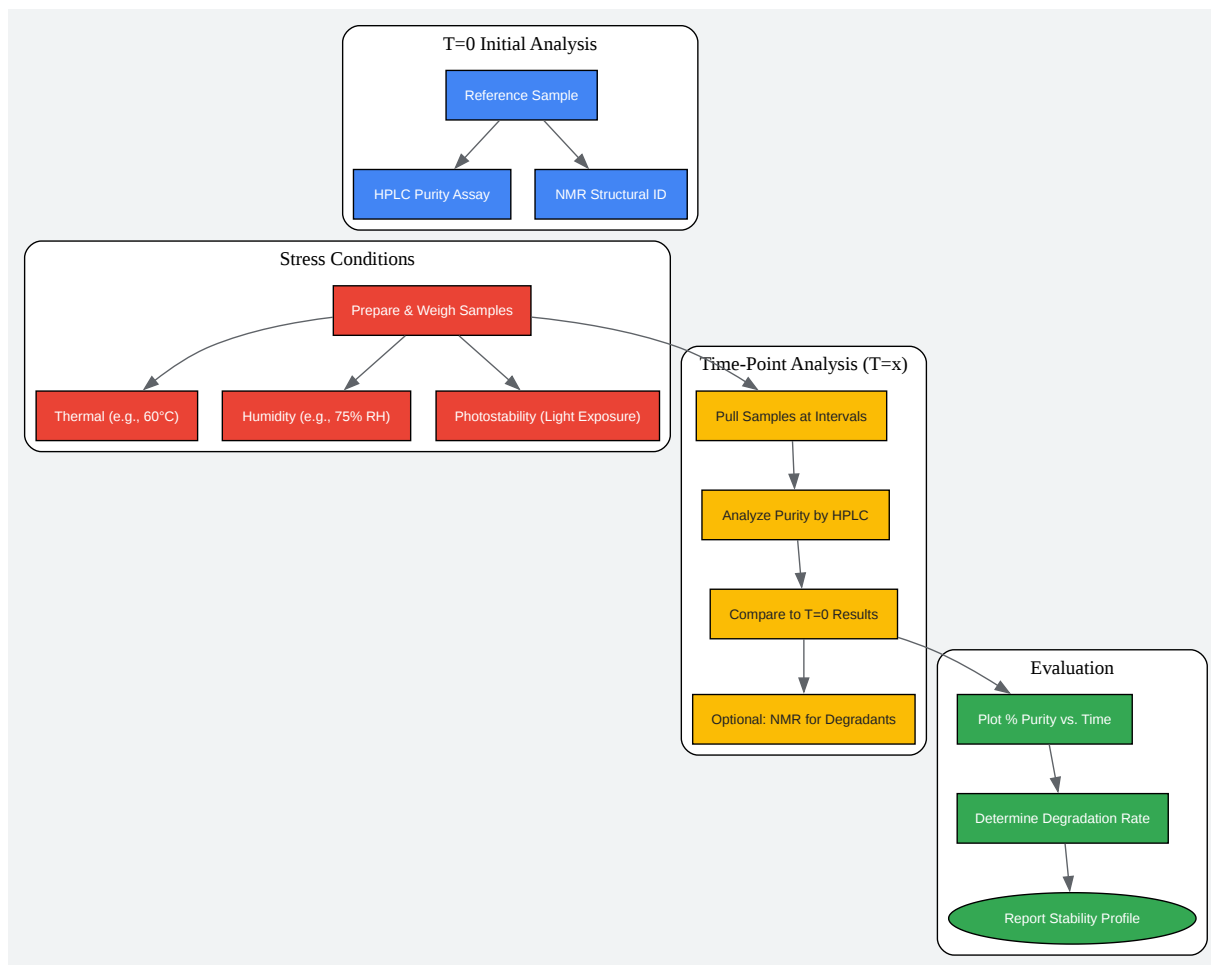
Materials and Equipment:

- **4-Acetylphenylboronic acid** sample
- Climate-controlled stability chambers (for temperature/humidity)
- Photostability chamber
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- NMR spectrometer
- Vials (clear and amber)

Procedure:

- Initial Analysis (T=0):
  - Perform initial characterization of a reference sample of **4-acetylphenylboronic acid**.
  - Obtain an HPLC chromatogram to determine initial purity and establish the retention time of the parent compound.
  - Record an NMR spectrum (e.g.,  $^1\text{H}$  NMR) as a structural fingerprint.
- Sample Preparation for Stress Testing:
  - Accurately weigh samples of the compound into different sets of vials.
  - For photostability, use one set of clear vials and one set of amber (control) vials.
- Stress Conditions:
  - Thermal Stability: Place samples in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).
  - Hydrolytic Stability: Place samples in a stability chamber at controlled temperature and high relative humidity (e.g., 40°C / 75% RH). Boronic acids are known to be moisture-sensitive.<sup>[10]</sup>
  - Photostability: Place clear and amber vials in a photostability chamber that conforms to ICH guidelines.
- Time-Point Analysis:
  - At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one vial from each stress condition.
  - Prepare a solution of known concentration and analyze using HPLC.
  - Compare the purity from the HPLC chromatogram to the T=0 sample. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

- If significant degradation is observed, NMR analysis can be performed to help identify the structure of the degradants (e.g., evidence of protodeboronation or anhydride formation).
- Data Evaluation:
  - Plot the percentage of remaining **4-acetylphenylboronic acid** against time for each condition.
  - Determine the rate of degradation and identify the conditions under which the compound is least stable.



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